molecular formula C15H14N2O3 B164253 Compound C108 CAS No. 15533-09-2

Compound C108

货号: B164253
CAS 编号: 15533-09-2
分子量: 270.28 g/mol
InChI 键: RFQLSGLJJDPZDT-KHPPLWFESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Compound C108, chemically identified as 2-hydroxy-N-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide, is a benzohydrazide-class small molecule with significant pharmacological activity. It is a potent inhibitor of GTPase-activating protein SH3 domain-binding protein 2 (G3BP2), a stress granule-associated protein implicated in tumor initiation and metastasis . Structurally, C108 features a benzohydrazide core with hydroxyl substitutions at strategic positions, enabling hydrogen bonding interactions critical for target binding .

准备方法

合成路线和反应条件: 化合物C108的合成涉及2-羟基苯甲酰肼与2-羟基苯乙酮之间的缩合反应。 该反应通常在酸性催化剂(如盐酸)的存在下,在回流条件下进行,以促进腙键的形成 .

工业生产方法: 虽然化合物C108的具体工业生产方法没有广泛记载,但一般方法将涉及扩大实验室合成工艺。 这将包括优化反应条件,如温度、压力和溶剂选择,以确保最终产品的高产率和纯度。 然后,使用重结晶或色谱等技术对化合物进行纯化 .

化学反应分析

反应类型: 化合物C108主要由于存在反应性官能团(如羟基和腙部分)而发生取代反应。 它也可以在适当的条件下参与氧化和还原反应 .

常用试剂和条件:

主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。 例如,与卤代烷烃的取代反应可以产生化合物C108的烷基化衍生物,而氧化反应可以导致醌衍生物的形成 .

科学研究应用

Breast Cancer Studies

In studies focusing on breast cancer, Compound C108 has demonstrated the ability to reduce tumor-initiating cells significantly. For instance, in a mouse xenograft model, treatment with this compound resulted in a tenfold reduction in the proportion of tumor-initiating cells compared to untreated controls . Moreover, it diminished mammosphere formation in patient-derived xenograft cell lines, indicating its potential to inhibit tumor growth and metastasis .

Molecular Target Identification

Research has identified that this compound binds to several proteins associated with G3BP2. A study using mass spectrometry revealed 44 proteins that interact with this compound, underscoring its multifaceted role in cellular mechanisms . This broad interaction profile suggests that this compound may have additional applications beyond breast cancer.

Potential in Acute Myeloid Leukemia

Recent investigations have explored the use of this compound in acute myeloid leukemia (AML). In vitro studies showed that combining this compound with venetoclax enhanced the sensitivity of AML cells to treatment, highlighting its potential as an adjunct therapy . This finding opens avenues for further research into its effectiveness against various hematological malignancies.

Broader Biological Implications

Beyond oncology, this compound's effects on stress granule dynamics suggest potential applications in neurodegenerative diseases and viral infections. By modulating stress granule formation, it may offer therapeutic strategies for conditions where these processes are disrupted .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Breast CancerInhibits tumor-initiating cells and reduces mammosphere formationTenfold reduction in tumor-initiating cells
Acute Myeloid LeukemiaEnhances sensitivity to venetoclaxIncreased efficacy observed in AML cells
Stress Response ModulationAffects stress granule dynamicsPotential implications for neurodegenerative diseases

Case Study 1: Breast Cancer Xenograft Model

A study conducted on BT-474 breast cancer cells demonstrated that treatment with this compound not only decreased the ALDEFLUOR-positive population but also enhanced the efficacy of paclitaxel, a common chemotherapeutic agent. The combination treatment showed a marked decrease in tumor initiation capabilities compared to controls .

Case Study 2: AML Sensitization

In a recent clinical study involving primary AML cells, researchers treated cells with this compound alongside venetoclax. The results indicated a synergistic effect leading to increased apoptosis in AML cells, suggesting that G3BP2 inhibition could be an effective strategy for enhancing chemotherapy outcomes .

作用机制

化合物C108通过抑制GTP酶活化蛋白(SH3结构域)结合蛋白2(G3BP2)发挥作用。 G3BP2参与应激颗粒的形成,应激颗粒是蛋白质和RNA的聚集体,在响应细胞应激时形成。 通过抑制G3BP2,化合物C108破坏应激颗粒的形成,从而影响细胞应激反应并减少肿瘤起始细胞的存活 .

类似化合物:

化合物C108的独特性: 化合物C108的独特性在于其对G3BP2的特定抑制,而G3BP2通常不受其他化合物的靶向。 这种特异性使其成为癌症研究中的一种有价值的工具,特别是在研究应激颗粒在肿瘤启动和转移中的作用 .

相似化合物的比较

Structural and Functional Analogs

Table 1: Structural Comparison of C108 and Related Compounds

Compound Structure Target Key Interactions
C108 Benzohydrazide G3BP2, NLRP3 Hydrogen bonds via hydroxyl and amide groups
R699497 Benzohydrazide (inactive) N/A Lacks critical hydroxyl substitutions
Dasatinib Benzimidazole TNIK Similar H-bonding to C108 but bulkier S4 region
Spautin Quinazolinone USP10 Targets G3BP1-binding partner, not G3BP2

Key Findings :

  • R699497/R700061 : Structurally similar benzohydrazides but inactive due to missing hydroxyl groups, underscoring C108’s unique pharmacophore .
  • Dasatinib : Shares hydrogen-bonding patterns with C108 but exhibits inferior selectivity in hydrophobic regions (e.g., S4 pocket) .
  • Spautin : Inhibits USP10, a G3BP1 partner, but lacks direct G3BP2 antagonism, making C108 more specific for TIC suppression .

Pharmacological Efficacy

Table 2: Inhibitory Potency of NLRP3 Inflammasome Inhibitors

Compound IC50 (μM) Target Reference
C108 4.10 ± 2.1 NLRP3
C106 35.7 ± 5 NLRP3
C105 45.4 ± 9.1 NLRP3
Metformin >100 AMPK

Insights :

  • C108 outperforms analogs C103–C106 in NLRP3 inhibition, likely due to optimized steric and electronic properties .
  • Metformin, a comparator in VSM studies, shows negligible activity against G3BP2-mediated pathways .

Mechanistic Divergence in Cancer Models

  • G3BP2 vs. G3BP1: C108 preferentially binds G3BP2, reducing tumor growth in esophageal squamous cell carcinoma (ESCC) by suppressing metastasis-associated proteins (e.g., HDGF) .
  • Selectivity: C108’s cancer cell selectivity (e.g., minimal toxicity to nonmalignant cells) is unmatched by broader kinase inhibitors like dasatinib .

生物活性

Compound C108, chemically known as 2-hydroxy-N-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide, has garnered attention in recent years for its potential therapeutic applications, particularly in the context of stress granule (SG) dynamics and cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and implications for future research.

Targeting Stress Granules:
this compound functions primarily as an inhibitor of the protein G3BP2, a key component in the formation and regulation of stress granules. Stress granules are cytoplasmic aggregates formed in response to cellular stress, playing critical roles in mRNA regulation and cellular signaling pathways. The dysregulation of SGs is implicated in various diseases, including cancer and neurodegenerative disorders .

C108's inhibition of G3BP2 is significant because G3BP2 is associated with tumorigenesis and chemoresistance. By alleviating G3BP2 function, C108 can potentially disrupt the protective role that SGs play in cancer cells under stress conditions .

Research Findings

In Vitro Studies:
In laboratory settings, C108 has demonstrated effectiveness in inhibiting SG formation and promoting apoptosis in cancer cells. For instance, studies have shown that treatment with C108 leads to a decrease in SG assembly during stress conditions induced by agents like doxorubicin .

In Vivo Studies:
Animal models have further validated the therapeutic potential of C108. In one study involving mice with induced tumors, administration of C108 at a dosage of 30 mg/kg resulted in significant tumor size reduction compared to control groups . This suggests that C108 not only affects SG dynamics but also has direct antitumor effects.

Case Studies

  • Breast Cancer Model:
    A study conducted on breast cancer models indicated that C108 effectively mitigated tumor initiation by targeting G3BP2. The results showed a marked reduction in tumor growth and improved survival rates among treated mice .
  • Neurodegenerative Disease Context:
    In models simulating neurodegenerative conditions, C108's ability to modulate SG dynamics was linked to reduced cytotoxicity associated with pathological SGs. This raises the possibility of using C108 as a therapeutic agent for diseases characterized by SG dysregulation, such as amyotrophic lateral sclerosis (ALS) and Alzheimer's disease .

Data Tables

The following table summarizes the effects of this compound across different studies:

Study TypeDosage (mg/kg)Key Findings
In VitroN/AInhibition of G3BP2; reduced SG formation
In Vivo (Tumor)30Significant reduction in tumor size; improved survival rates
NeurodegenerativeN/AModulation of SG dynamics; reduced cytotoxicity

常见问题

Basic Research Questions

Q. What is the primary molecular target of Compound C108 in cancer research, and what experimental models are used to validate its efficacy?

this compound selectively inhibits GTPase-activating protein SH3 domain-binding protein 2 (G3BP2), a stress granule-associated protein implicated in tumor initiation and metastasis. Preclinical validation employs:

  • In vitro models : G3BP2-overexpressing esophageal squamous cell carcinoma (ESCC) cell lines (e.g., KYSE30, KYSE150) for Western blot analysis of protein suppression and transwell assays to quantify migration/invasion inhibition .
  • In vivo models : Mouse xenograft models (e.g., breast cancer TIC-enriched populations) to assess tumor initiation reduction and lymph node metastasis suppression .

Q. What standardized assays are recommended to evaluate this compound’s anti-metastatic effects in vitro?

Key methodologies include:

  • Transwell migration/invasion assays : Use 10 μM this compound with DMSO controls, followed by crystal violet staining and quantification .
  • Wound-healing assays : Monitor gap closure in ESCC cells over 24–48 hours under C108 treatment .
  • Protein expression analysis : Western blotting for G3BP2, HDGF, and downstream markers (e.g., Oct-4, Nanog) .

Q. How does this compound’s molecular structure influence its bioavailability in preclinical studies?

this compound (C15H14N2O3, MW 270.28) is a small molecule with a benzohydrazide backbone, enabling cellular permeability. Pharmacokinetic studies in mice recommend intraperitoneal administration at 5–10 mg/kg to achieve plasma concentrations sufficient for G3BP2 suppression .

Advanced Research Questions

Q. How does this compound’s RNA-level downregulation of G3BP2 challenge conventional GTPase inhibitor mechanisms?

Unlike typical GTPase inhibitors targeting enzymatic activity, this compound reduces G3BP2 expression transcriptionally and destabilizes its protein via ubiquitination. This dual mechanism was identified through:

  • RNA-seq analysis : Revealed downregulation of LINC01554 (a lncRNA stabilizing G3BP2) and G3BP2 transcripts .
  • Cycloheximide chase assays : Demonstrated accelerated G3BP2 degradation post-C108 treatment . This contrasts with inhibitors like MitMAB, which target dynamin GTPase activity directly .

Q. What experimental strategies can resolve contradictions in this compound’s regulation of HDGF expression?

HDGF reduction may occur indirectly via G3BP2 suppression or through direct RNA modulation. To clarify:

  • siRNA knockdown : Silence G3BP2 and measure HDGF levels independently of C108 .
  • HDGF promoter analysis : Use luciferase reporters to test if C108 directly affects transcriptional activity.
  • Chromatin immunoprecipitation (ChIP) : Assess C108’s binding to HDGF regulatory regions .

Q. What co-regulatory networks involving LINC01554 and stress granules underlie this compound’s efficacy?

this compound disrupts the LINC01554/G3BP2/HDGF axis, which stabilizes pro-metastatic mRNAs. Advanced approaches include:

  • RIP-Seq (RNA Immunoprecipitation Sequencing) : Identify G3BP2-bound transcripts in C108-treated cells .
  • CRISPR screens : Knock out LINC01554 to isolate its role in C108-mediated metastasis suppression .

Q. How can researchers optimize this compound dosing to balance tumor initiation inhibition and toxicity in vivo?

  • Dose-response studies : Titrate C108 (1–20 mg/kg) in xenograft models, monitoring tumor volume and TIC markers (e.g., ALDH1) .
  • Toxicogenomics : Profile liver/kidney toxicity markers (e.g., ALT, creatinine) and compare to vehicle controls .

Q. Methodological Considerations

  • Data contradiction analysis : When reconciling RNA-vs-protein effects, use cycloheximide assays to separate transcriptional and post-translational mechanisms .
  • Animal model validation : Include metastatic lymph node histopathology (H&E and G3BP2 staining) to confirm C108’s in vivo efficacy .

属性

IUPAC Name

2-hydroxy-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10(11-6-2-4-8-13(11)18)16-17-15(20)12-7-3-5-9-14(12)19/h2-9,18-19H,1H3,(H,17,20)/b16-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGMBUGEAAGJKW-MHWRWJLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1O)/C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Compound C108
Reactant of Route 2
Compound C108
Reactant of Route 3
Compound C108
Reactant of Route 4
Compound C108
Reactant of Route 5
Compound C108
Reactant of Route 6
Reactant of Route 6
Compound C108

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。